![molecular formula C11H17ClN2O B1484399 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride CAS No. 2060005-04-9](/img/structure/B1484399.png)
3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride
Overview
Description
“3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride” is a chemical compound with the CAS Number: 2060005-04-9 . It has a molecular weight of 228.72 . The compound is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride . The InChI code is 1S/C11H16N2O.ClH/c1-13(2)11(14)10(8-12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound has a melting point of 76-80°C . It is stored at room temperature . The compound is in the form of a powder .Scientific Research Applications
Synthesis and Anticancer Potential
- A study by Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives, including 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride, for potential anticancer applications. This compound showed notable cytotoxicity against human cancer cell lines, suggesting its use in designing new anticancer agents.
Biodegradability in Polyesteramides
- Research by Fan et al. (2000) on the biodegradability of new polyesteramides containing peptide linkages used compounds related to 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride. These polymers were found to be hydrolyzed by enzymes, indicating their potential for agricultural or biomedical applications.
Heterocyclic Synthesis Applications
- The work by Fadda et al. (2012) utilized similar compounds for the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This demonstrates the utility of 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride in synthesizing various heterocyclic compounds.
Muscular Relaxant Properties
- Tatee et al. (1986) investigated N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, closely related to 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride, for their muscle relaxant and anticonvulsant activities. This suggests potential therapeutic applications in muscle relaxation and seizure control. Read more.
Novel Ring Enlargement Applications
- Mekhael et al. (2002) explored a novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines, using a precursor closely related to 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride. This research contributes to new synthetic approaches in organic chemistry. Read more.
Carcinogenic Evaluation
- Higgins et al. (1968) evaluated 3:2′-dimethyl-4-aminobiphenyl hydrochloride, which shares structural similarities with 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride, for its carcinogenic potential. Although not a direct study on 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride, this research provides insight into the evaluation of related compounds. Read more.
Synthesis of Enantiopure Derivatives
- Li et al. (2013) developed a one-pot synthesis method for enantiopure derivatives of a compound structurally related to 3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride. This highlights its potential in synthesizing optically active compounds. Read more.
Safety and Hazards
properties
IUPAC Name |
3-amino-N,N-dimethyl-2-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(8-12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPQDULKWMEIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CN)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-dimethyl-2-phenylpropanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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